Vinylpyrrolidone-vinylamine copolymer

Description

Historical Context and Evolution of Vinylamine (B613835) Polymer Science

The journey of polymer science began with pioneering work on natural polymers like cellulose (B213188) in the early 19th century. brainkart.com The field underwent a paradigm shift with Leo Baekeland's invention of Bakelite in 1907, the first fully synthetic polymer, which demonstrated that new materials could be created with tailored properties. brainkart.comwikipedia.org A fundamental understanding of their molecular nature, however, was not established until Hermann Staudinger's macromolecular theory in the 1920s, for which he later received a Nobel Prize. resolvemass.caazom.com Staudinger proposed that polymers were long chains of covalently bonded repeating units, a concept that was further solidified by the work of Wallace Carothers at DuPont, who developed nylons and demonstrated the rational synthesis of polymers from their monomers. brainkart.comazom.com

The post-World War II era saw a rapid expansion of the commercial polymer industry, driven by the need for synthetic alternatives to natural materials like rubber and silk. wikipedia.orgyoutube.com This period led to the mass production of polymers such as polyethylene, polypropylene (B1209903), and polyvinyl chloride. youtube.com Within this expanding field, the development of water-soluble polymers took a distinct path.

The evolution of vinylamine polymer science is particularly notable. The direct polymerization of the vinylamine monomer is challenging due to the instability of the monomer itself. Consequently, researchers developed indirect routes. The most common and successful approach involves the free-radical polymerization of a stable precursor monomer, N-vinylformamide (NVF), to produce poly(N-vinylformamide) (PNVF). Subsequently, the formyl groups of PNVF are removed through acid or alkaline hydrolysis to yield polyvinylamine (PVAm). ncsu.edu This methodology of polymerizing a precursor followed by chemical modification became a foundational technique in the field and was extended to the synthesis of copolymers. The creation of poly(vinylpyrrolidone-co-vinylamine) often follows a similar path, typically involving the copolymerization of N-vinylpyrrolidone with N-vinylformamide, followed by hydrolysis to convert the N-vinylformamide units into vinylamine units. nih.gov

Significance of N-Vinylpyrrolidone and Vinylamine Monomeric Units in Copolymer Design

The unique and versatile properties of the vinylpyrrolidone-vinylamine copolymer stem directly from the distinct chemical characteristics of its two monomeric units.

N-Vinylpyrrolidone (NVP): NVP is an organic compound featuring a five-membered lactam ring attached to a vinyl group. wikipedia.org When polymerized, it forms polyvinylpyrrolidone (B124986) (PVP), a polymer renowned for its excellent properties:

Hydrophilicity and Water Solubility: The polar amide group in the pyrrolidone ring imparts high water solubility. researchgate.net

Biocompatibility and Low Toxicity: PVP is well-tolerated in biological systems, leading to its widespread use in pharmaceutical and biomedical applications. researchgate.netontosight.ai

Film-Forming and Adhesive Properties: PVP can form clear, flexible films with good adhesion to various surfaces. stobec.com

Chemical and Thermal Stability: The polymer exhibits high polarity and stability. researchgate.net

Vinylamine (VA): The vinylamine unit is distinguished by its primary amine (-NH2) group. This functional group is central to the copolymer's utility:

Cationic Nature: In acidic to neutral solutions, the primary amine group can be protonated to form an ammonium (B1175870) salt (-NH3+), imparting a positive charge to the polymer chain. This cationic character is crucial for interactions with negatively charged surfaces and molecules.

High Reactivity: The primary amine serves as a reactive handle for a wide range of post-polymerization modifications. This allows for the covalent attachment of other molecules, cross-linking to form hydrogels, or the introduction of new functional groups to tailor the copolymer for specific applications, such as chelation of metal ions. nih.govontosight.ai

By combining the bulky, hydrophilic, and stable NVP unit with the reactive and cationic VA unit, a copolymer is created that possesses a unique balance of properties. The ratio of NVP to VA can be precisely controlled during synthesis to fine-tune characteristics like solubility, charge density, and reactivity for diverse research and industrial applications. ontosight.ai

Overview of Current Research Trajectories in Poly(Vinylpyrrolidone-co-Vinylamine) Systems

Current research on poly(vinylpyrrolidone-co-vinylamine), or P(VP-co-VA), explores its potential across a range of scientific and industrial fields, leveraging the copolymer's unique combination of hydrophilicity and reactive amine functionality.

A significant area of investigation is the synthesis of functional and smart polymers . The primary amine groups of the vinylamine units serve as versatile anchoring points for further chemical modification. For instance, researchers have successfully synthesized dithiocarbamate (B8719985) (DTC) derivatives of P(VP-co-VA) by reacting the copolymer with carbon disulfide. nih.gov These modified copolymers act as multidentate polymeric chelation systems, demonstrating the ability to form stable complexes with metal ions like indium, which is relevant for the design of novel analytical and biomedical materials. nih.gov

In the biomedical field , the inherent biocompatibility and water solubility of the copolymer make it an attractive candidate for drug delivery systems. ontosight.ai It can be used as an excipient to enhance the solubility and bioavailability of poorly soluble drugs. ontosight.ai The ability of the amine groups to be functionalized also allows for the attachment of targeting ligands or therapeutic agents, creating sophisticated drug carrier systems.

Water treatment is another active research area. The copolymer's ability to form complexes with heavy metal ions and other contaminants makes it a promising material for water purification processes. ontosight.ai The cationic nature of the polymer can also aid in the flocculation of suspended solids.

Furthermore, research extends to industrial applications such as their use as dye transfer inhibitors in detergent formulations. The polymers can sequester fugitive dyes in the wash liquor, preventing them from redepositing onto other fabrics. google.com Advanced polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are being employed to synthesize well-defined block copolymers containing PVP segments. nih.govrsc.org This level of architectural control allows for the creation of materials with highly specific self-assembly behaviors and functionalities.

Theoretical Frameworks Guiding Copolymer Development and Application Research

The development of vinylpyrrolidone-vinylamine copolymers is underpinned by established theoretical frameworks in polymer science that guide their synthesis and predict their behavior.

A cornerstone of copolymer synthesis is the study of copolymerization kinetics . The relative reactivity of the different monomers is described by monomer reactivity ratios (MRR). These ratios, often estimated using linear methods like the Kelen-Tudos method or non-linear approaches, predict how the monomers will arrange themselves along the polymer chain. researchgate.netku.ac.ae This allows chemists to anticipate whether the resulting copolymer will have a random, alternating, or block-like structure, which in turn dictates its macroscopic properties. ku.ac.ae The Alfrey-Price Q-e scheme provides a semi-empirical method to predict these reactivity ratios based on parameters related to the resonance stabilization (Q) and polarity (e) of the monomers. researchgate.net

The behavior of these copolymers in solution is explained by polymer solution theory . The Flory-Huggins theory is a foundational model that describes the thermodynamics of polymer solutions, considering the entropy of mixing and the enthalpy of interaction between the polymer segments and solvent molecules. brainkart.com This framework is essential for understanding the solubility of the copolymer in various solvents and for predicting its phase behavior.

Crucially, research is guided by the principle of structure-property relationships . This framework posits that the macroscopic properties of a polymer are a direct consequence of its molecular structure. For P(VP-co-VA), key structural parameters that are manipulated include:

Monomer Ratio: The ratio of vinylpyrrolidone to vinylamine units directly influences properties such as hydrophilicity, charge density, and the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. stobec.com

Macromolecular Architecture: The arrangement of the monomers (e.g., random vs. block) can lead to vastly different properties, such as the ability to self-assemble into micelles or other nanostructures. nih.gov

By systematically varying these parameters, researchers can design and synthesize copolymers with properties precisely tailored for specific applications. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Differential Scanning Calorimetry (DSC) are then used to confirm the structure and measure the resulting properties. researchgate.netnih.gov

Data Tables

Table 1: Influence of Monomer Ratio on Glass Transition Temperature (Tg) in VP-Based Copolymers

This table illustrates the principle of how altering the weight percentage of monomers in a copolymer affects its thermal properties. The data is for vinylpyrrolidone/vinyl acetate (B1210297) copolymers, a related system, and demonstrates the direct relationship between composition and the glass transition temperature (Tg).

| Copolymer Composition (wt% VP) | Glass Transition Temperature (Tg), °C |

| 70 | 109 |

| 60 | 105 |

| 50 | 73 |

| 30 | 55 |

| Data adapted from a study on vinylpyrrolidone/vinyl acetate copolymers to illustrate the structure-property principle. stobec.com |

Table 2: Representative Research Findings on the Synthesis and Characterization of VP-Copolymers

This table summarizes findings from various research studies, highlighting the different synthetic approaches and characterization methods used for copolymers containing N-vinylpyrrolidone.

| Copolymer System | Polymerization Method | Initiator / CTA | Key Findings & Characterization | Reference |

| N-vinylpyrrolidone-N-vinylformamide | Free Radical Polymerization | AIBN | Synthesis of precursor for VP-VA copolymer; characterized by argentometric titration after hydrolysis. | nih.gov |

| N-vinyl pyrrolidone-Allyl glycidyl (B131873) ether | Radical Copolymerization | AIBN / n-octadecylmercaptan | Formation of amphiphilic copolymers; characterized by 13C NMR, IR, and MALDI spectroscopy. | nih.gov |

| N-vinyl pyrrolidone-Vinyl esters | RAFT Polymerization | AIBN / O–ethyl S–(phthalimidymethyl) xanthate | Synthesis of well-defined amphiphilic block copolymers; characterized by SEC, NMR, DSC, and TGA. | nih.gov |

| N-vinylpyrrolidone-Styrene | Free Radical Polymerization | AIBN | Copolymer composition determined by 1H NMR; thermal properties studied by DSC and TGA. | ku.ac.ae |

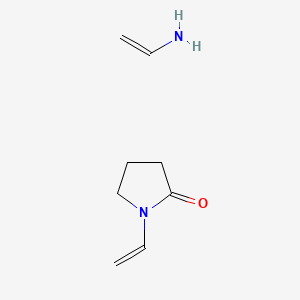

Structure

3D Structure of Parent

Properties

CAS No. |

28158-56-7 |

|---|---|

Molecular Formula |

C8H14N2O |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

ethenamine;1-ethenylpyrrolidin-2-one |

InChI |

InChI=1S/C6H9NO.C2H5N/c1-2-7-5-3-4-6(7)8;1-2-3/h2H,1,3-5H2;2H,1,3H2 |

InChI Key |

WLMWQVQOMXQXAO-UHFFFAOYSA-N |

SMILES |

C=CN.C=CN1CCCC1=O |

Canonical SMILES |

C=CN.C=CN1CCCC1=O |

Other CAS No. |

28158-56-7 |

Synonyms |

VI-VI-copolymer vinylamine-vinylpyrrolidone copolymer vinylpyrrolidone-vinylamine copolyme |

Origin of Product |

United States |

Synthetic Methodologies and Polymerization Mechanisms of Vinylpyrrolidone Vinylamine Copolymers

Conventional Radical Copolymerization Strategies

Conventional free radical polymerization is a widely utilized method for synthesizing copolymers. This approach involves the use of a radical initiator to begin the polymerization process, where monomer units are randomly added to the growing polymer chain. The composition and structure of the resulting copolymer are governed by the relative reactivities of the comonomers and the reaction conditions.

The composition of a copolymer is dictated by the reactivity ratios of the constituent monomers. These ratios, denoted as r1 and r2, describe the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (homo-propagation) versus a unit of the comonomer (cross-propagation). The determination of these ratios is crucial for predicting and controlling the copolymer composition. escholarship.orgtubitak.gov.tr

Several methods are employed to determine monomer reactivity ratios, including the Fineman-Ross, Kelen-Tüdös, and extended Kelen-Tüdös methods. tubitak.gov.trsapub.org These graphical methods analyze the relationship between the monomer feed composition and the resulting copolymer composition at low conversions. escholarship.org For the copolymerization of N-vinylpyrrolidone (NVP) and N-vinylacetamide (NVA), a precursor system for vinylpyrrolidone-vinylamine copolymers, the reactivity ratios have been determined. In a study utilizing organometallic-mediated radical polymerization, the reactivity ratios were established, providing insight into the incorporation of each monomer into the polymer backbone. acs.orgresearchgate.net Understanding these ratios is fundamental to designing copolymers with a specific, non-random distribution of monomer units. mdpi.com

Table 1: Monomer Reactivity Ratios for Copolymerization Systems Involving N-Vinylpyrrolidone (NVP) and Precursors

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Method | Reference |

|---|---|---|---|---|---|

| N-Vinylpyrrolidone | Isobornyl Methacrylate (B99206) | 0.292 | 2.673 | Conventional Radical | mdpi.com |

| Methyl Methacrylate | N-Vinylpyrrolidone | 1.69 | 0.03 | Redox Initiator | tubitak.gov.tr |

This table is interactive. You can sort and filter the data.

The choice of initiator system significantly impacts the kinetics of copolymerization, including the rate of polymerization, the molecular weight of the resulting polymer, and the initiation mechanism. In conventional radical polymerization, initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used, which decompose thermally to generate free radicals. mdpi.com

Controlled Radical Polymerization (CRP) Approaches

Controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization (RDRP), offer significant advantages over conventional free radical methods. nih.gov These techniques allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures like block copolymers. nih.govmdpi.com This level of control is achieved by minimizing termination reactions through a dynamic equilibrium between active, propagating radical species and dormant species. nih.gov

Organometallic-mediated radical polymerization (OMRP) is a CRP technique that utilizes transition metal complexes to reversibly deactivate propagating radicals, establishing the necessary equilibrium for controlled polymerization. uliege.beed.ac.uk This method has been successfully applied to the synthesis of well-defined poly(vinylamine)-based copolymers. acs.orgresearchgate.net

The synthesis proceeds via a two-step strategy. First, N-vinylacetamide (NVA), a precursor to vinylamine (B613835), is copolymerized with other monomers using OMRP. acs.orgfigshare.com This approach allows for the creation of well-defined homopolymers and both statistical and block copolymers with controlled molecular weights and low dispersity. researchgate.net Following the polymerization, the acetamide groups on the copolymer backbone are hydrolyzed under acidic conditions to yield the final primary amine-containing copolymer. acs.orgresearchgate.net This method represents a significant advancement in producing poly(vinylamine)-based copolymers with precisely tailored structures. acs.org

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is one of the most versatile and widely used CRP techniques. nih.govmdpi.com It achieves control through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). mdpi.com The propagating radical adds to the CTA, forming an intermediate radical which then fragments to release a new radical that can reinitiate polymerization. This rapid transfer process ensures that all polymer chains grow at approximately the same rate, leading to polymers with low polydispersity and controlled molecular weights. nih.gov

RAFT polymerization has been extensively used to synthesize a variety of complex macromolecular architectures based on N-vinylpyrrolidone. mdpi.com While NVP is considered a "less active monomer" (LAM), suitable RAFT agents, such as O-alkyl xanthates or N-alkyl-N-aryldithiocarbamates, have been identified for its controlled polymerization. nih.govrsc.org This technique has been employed to create well-defined NVP-based block copolymers. mdpi.com Furthermore, a related technique, organotellurium-mediated radical polymerization (TERP), which falls under the RAFT umbrella, has been successfully used for the controlled polymerization of acyclic N-vinylamides like N-vinylacetamide (NVA) and N-vinylformamide (NVF). researchgate.net The resulting polymers can then be quantitatively hydrolyzed under mild conditions to produce structurally controlled poly(vinylamine)s, demonstrating the power of RAFT in creating advanced vinylpyrrolidone-vinylamine copolymer structures. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| N-Vinylpyrrolidone | NVP |

| Vinylamine | |

| N-Vinylacetamide | NVA |

| N-Vinylformamide | NVF |

| Azobisisobutyronitrile | AIBN |

| Benzoyl Peroxide | BPO |

| Methyl Methacrylate | MMA |

| Acrylic Acid | AA |

| Isobornyl Methacrylate | IBMA |

| N-Methyl-N-vinylacetamide | NMVA |

| O-alkyl xanthates |

Photo-Initiated RAFT Polymerization Techniques

Photo-initiated Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful technique for synthesizing well-defined polymers under mild conditions, often at ambient temperatures and with temporal control. This method utilizes light to generate initiating radicals, offering a "green" alternative to conventional thermal initiation.

For the synthesis of N-vinylformamide (NVF) polymers, a precursor to polyvinylamine, photo-iniferter RAFT (PI-RAFT) polymerization has been successfully demonstrated using purple light-emitting diodes (LEDs). This approach allows for the creation of poly(N-vinylformamide) (PNVF) with predetermined molar masses and narrow molar mass distributions. The high fidelity of the RAFT chain-end group was confirmed through mass spectrometry analyses (MALDI-TOF and ESI-MS) and successful chain extension experiments. This control is crucial for the subsequent synthesis of well-defined block copolymers, such as poly(N-vinylpyrrolidone)-block-poly(N-vinylformamide) (PVP-b-PNVF).

While direct photo-RAFT of N-vinylpyrrolidone (NVP) is less commonly detailed, the principles of RAFT polymerization for less activated monomers (LAMs) like NVP are well-established. The use of specific RAFT agents, such as dithiocarbamates, is necessary for controlling the polymerization of such monomers. It is plausible that photo-initiation strategies, similar to those used for NVF, could be adapted for NVP and its copolymerization, providing a pathway to copolymers with controlled architecture and molecular weight under visible light irradiation.

Atom Transfer Radical Polymerization (ATRP) Considerations

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization technique, but its application to N-vinyl monomers like N-vinylpyrrolidone (NVP) presents significant challenges. The primary difficulty lies in the instability of the propagating radical of NVP, which can engage in side reactions. However, successful ATRP of NVP has been achieved under specific conditions.

Key considerations for the ATRP of NVP include the choice of ligand, initiator, and solvent system. For instance, the use of 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetra-azacyclo-tetradecane (Me6Cyclam) as a ligand with a copper(I) chloride catalyst and methyl 2-chloropropionate initiator in a 1,4-dioxane/isopropanol mixture at room temperature has been reported to yield poly(N-vinylpyrrolidone) (PNVP) with controlled molecular weights and narrow polydispersity (Mw/Mn between 1.2 and 1.3). researchgate.net The living nature of this polymerization was confirmed by successful chain extension experiments, which is a prerequisite for the synthesis of block copolymers. researchgate.net

Synthesizing vinylpyrrolidone-vinylamine copolymers via ATRP would involve copolymerizing NVP with a protected vinylamine monomer, such as N-vinylformamide (NVF) or N-vinylacetamide (NVA). However, the literature on the direct ATRP copolymerization of these specific monomer pairs is sparse. The differing reactivity ratios and the inherent challenges of controlling N-vinyl monomer polymerization via ATRP make this a complex endeavor. An alternative "grafting-through" approach has been demonstrated by first synthesizing polystyrene macromonomers via ATRP and then copolymerizing them with NVP using conventional free-radical polymerization to create graft copolymers. cmu.edu This highlights the versatility of combining different polymerization techniques to achieve desired architectures. cmu.edu

Post-Polymerization Modification via Precursor Hydrolysis

A prevalent and effective strategy for synthesizing vinylpyrrolidone-vinylamine (VP-VA) copolymers involves the initial copolymerization of N-vinylpyrrolidone (NVP) with a protected form of vinylamine, followed by a deprotection step. This two-stage method circumvents the difficulties associated with the direct polymerization of the reactive vinylamine monomer. researchgate.net The most common precursors are N-vinylformamide (NVF) and N-vinylacetamide (NVA), which can be readily copolymerized with NVP using conventional free-radical techniques. The subsequent hydrolysis of the amide group (formyl or acetyl) on the precursor units yields the desired primary amine functionality.

Synthesis via N-Vinylformamide (N-VFA) Copolymerization and Subsequent Hydrolysis

The most widely adopted indirect route to VP-VA copolymers begins with the free-radical copolymerization of N-vinylpyrrolidone (NVP) and N-vinylformamide (NVF). semanticscholar.org This polymerization is typically carried out in an aqueous solution using initiators like 2,2'-azobisisobutyronitrile (AIBN) or hydrogen peroxide. researchgate.netsemanticscholar.org

The resulting precursor copolymer, poly(N-vinylpyrrolidone-co-N-vinylformamide) (P(NVP-co-NVF)), is then subjected to hydrolysis to remove the formyl protecting group and generate the vinylamine moieties. semanticscholar.org This deprotection can be achieved under either acidic or basic conditions. researchgate.net

For acidic hydrolysis, the precursor copolymer is dissolved in an acidic solution, such as hydrochloric acid, and heated under reflux for several hours. semanticscholar.orgprepchem.com For example, a P(NVP-co-NVF) copolymer can be dissolved in 1 M hydrochloric acid and boiled for 14 hours. semanticscholar.org The resulting this compound is then purified, often through dialysis, to remove salts and other byproducts. semanticscholar.org

Basic hydrolysis is an alternative method, often preferred for achieving high conversion rates. researchgate.net This involves treating the precursor polymer with a base like sodium hydroxide at elevated temperatures. researchgate.net

Table 1: Example of P(NVP-co-VA) Synthesis via NVF Precursor

| Step | Reagents & Conditions | Result |

|---|---|---|

| Copolymerization | 20 g NVP, 2 g NVF, 120 ml water, 1 ml NH4OH, 110 mg AIBN, 80°C, 24 h | Aqueous solution of P(NVP-co-NVF) |

| Hydrolysis | Addition of 145 ml concentrated HCl, reflux at 110°C for 7 h | Aqueous solution of P(NVP-co-VA) |

| Work-up | Treatment with a strongly basic ion exchanger | 160 g of aqueous solution with 5.7% by weight vinylamine content |

Data sourced from patent literature describing a specific synthesis protocol. prepchem.com

Synthesis via N-Vinylacetamide Copolymerization and Subsequent Hydrolysis

An analogous synthetic pathway utilizes N-vinylacetamide (NVA) as the protected vinylamine monomer. NVA can be copolymerized with other monomers, and the resulting polymer can be hydrolyzed to yield polyvinylamine units. While less common than the NVF route for VP-VA copolymers, the principle remains the same.

For copolymers, N-vinyl-N-methylacetamide, a similar monomer, has been copolymerized with monomers like vinyl acetate (B1210297) and methyl acrylate (B77674). The subsequent acid hydrolysis under relatively mild conditions (e.g., 3N HCl at 100°C) successfully converted the acetamide groups to N-methylamine groups and simultaneously hydrolyzed the ester groups to vinyl alcohol or acrylic acid, respectively, in nearly quantitative yields. researchgate.net This demonstrates the feasibility of the hydrolysis of poly(N-vinylacetamide)-type precursors to generate amine functionalities within a copolymer structure.

Kinetic and Mechanistic Aspects of Formyl Protecting Group Removal

The removal of the formyl group from P(NVP-co-NVF) is a critical step governed by specific kinetic and mechanistic factors depending on the pH of the hydrolysis medium.

Acidic Hydrolysis: In an acidic environment, the reaction proceeds via protonation of the amide oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. However, the conversion in acidic hydrolysis is often incomplete, typically reaching around 60-70%. mcmaster.caresearchgate.net This limitation is attributed to electrostatic repulsion. As the hydrolysis progresses, the newly formed ammonium (B1175870) groups along the polymer chain become protonated, creating a positive charge. This charge repulsion hinders the approach of further hydronium ions to the neighboring formyl groups, thereby slowing down and eventually inhibiting the reaction from proceeding to completion. researchgate.netresearchgate.net

Basic Hydrolysis: Alkaline hydrolysis, conversely, can proceed to nearly 100% conversion. researchgate.netresearchgate.net The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the formyl group. As the reaction generates free amine groups, which are neutral or only slightly protonated in a basic medium, there is no significant electrostatic repulsion to impede the reaction. This allows the hydrolysis to go to completion. Studies have shown that with stoichiometric amounts of base at temperatures between 60-80°C, a 95 mol% hydrolysis can be achieved within 3 hours, with no residual amide groups detectable by NMR after 6-8 hours. mcmaster.ca The primary byproduct of basic hydrolysis is a formate salt (e.g., sodium formate), which must be removed during purification. mcmaster.ca

Development of Tailor-Made Copolymers

The development of tailor-made vinylpyrrolidone-vinylamine copolymers with specific properties and architectures is achievable through modern controlled radical polymerization techniques and strategic monomer selection. These methods allow for precise control over molecular weight, composition, and the sequence of monomeric units along the polymer chain. nih.gov

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly well-suited for this purpose. By carefully choosing the RAFT agent, it is possible to synthesize block copolymers with distinct segments of PNVP and a protected polyvinylamine precursor. nih.gov For example, NVP can be polymerized first to create a PNVP macro-CTA, which is then used to initiate the polymerization of a second monomer like NVF, resulting in a well-defined PNVP-b-PNVF diblock copolymer. nih.gov This sequential monomer addition allows for the creation of amphiphilic structures that can self-assemble into complex nanostructures like micelles. mdpi.comnih.gov

The combination of controlled polymerization methods like RAFT or ATRP with the reliable post-polymerization hydrolysis of precursor monomers provides a versatile platform for designing a wide array of functional VP-VA copolymers with customized architectures for specific applications.

Statistical Copolymer Synthesis and Characterization

Statistical copolymers feature a random distribution of monomer units along the polymer chain. The most common method for synthesizing statistical VP-VAm copolymers is through conventional free-radical polymerization.

Synthesis: The process begins with the free-radical copolymerization of N-vinylpyrrolidone (NVP) and N-vinylformamide (NVF). mdpi.com This reaction is typically initiated by a thermal initiator, such as 2,2′-azobisisobutyronitrile (AIBN), in an inert atmosphere. mdpi.comresearchgate.net The relative amounts of NVP and NVF in the feed determine the composition of the resulting P(VP-co-NVF) copolymer.

Following polymerization, the formyl protecting groups on the NVF units are removed through acidic hydrolysis. This is often achieved by boiling the P(VP-co-NVF) copolymer in an aqueous solution of a strong acid, like hydrochloric acid (HCl), to yield the hydrochloride salt of the vinylamine units. mdpi.com The final P(VP-co-VAm) copolymer is then purified, often through dialysis, and can be isolated by lyophilization. mdpi.com

Characterization: A suite of analytical techniques is employed to characterize the structure, composition, and properties of the synthesized statistical copolymers. The properties are heavily influenced by the ratio of the hydrophilic/hydrophobic monomers and their distribution along the chain. researchgate.netku.ac.ae

Copolymer Composition: The final content of vinylamine units in the copolymer can be determined using methods like argentometric titration for the hydrochloride salt. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Fourier-transform infrared (FTIR) spectroscopy are also used to confirm the copolymer's structure and determine its composition. researchgate.netku.ac.ae

Molecular Weight and Dispersity: Size-Exclusion Chromatography (SEC) is the standard method for determining the molecular weight and dispersity (Đ) of the polymer chains. nih.govmdpi.com

Thermal Properties: The thermal behavior, including the glass transition temperature (Tg), is studied using Differential Scanning Calorimetry (DSC). researchgate.netmdpi.com Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the copolymer. researchgate.netmdpi.com

| Characterization Technique | Information Obtained | References |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Copolymer structure and composition | researchgate.netku.ac.ae |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups, structural confirmation | researchgate.netku.ac.ae |

| Size-Exclusion Chromatography (SEC) | Molecular weight and dispersity (Đ) | nih.govmdpi.com |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and other thermal transitions | researchgate.netmdpi.com |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile | researchgate.netmdpi.com |

| Argentometric Titration | Quantification of vinylamine hydrochloride units | mdpi.com |

Block Copolymer Architectures and Synthetic Challenges

Block copolymers consist of two or more distinct homopolymer blocks linked together. Synthesizing well-defined block copolymers of VP and VAm requires controlled/living polymerization techniques to manage the sequential addition of monomers.

Synthesis: The synthesis of P(VP-b-VAm) block copolymers also relies on a protection-deprotection strategy. A common and effective method is Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. mdpi.comnih.gov The process typically involves two steps:

Synthesis of the First Block: N-vinylpyrrolidone is polymerized first using a suitable RAFT Chain Transfer Agent (CTA) to create a well-defined PNVP block that functions as a macro-CTA. nih.govnih.gov

Chain Extension with the Second Block: The PNVP macro-CTA is then used to initiate the polymerization of N-vinylformamide (NVF), extending the polymer chain with a PNVF block. nih.gov

Deprotection: Finally, the P(NVP-b-NVF) block copolymer undergoes acidic hydrolysis to convert the PNVF block into a polyvinylamine (PVAm) block. mdpi.com

Synthetic Challenges: The synthesis of well-defined block copolymers is often limited by the differing reactivity of the monomers involved. frontiersin.org Several key challenges exist in the synthesis of P(VP-b-VAm).

Monomer Reactivity Mismatch: A significant challenge arises from the different reactivities of the monomers. NVP is classified as a Less-Activated Monomer (LAM), while many other vinyl monomers are More-Activated Monomers (MAMs). nih.govmdpi.com Combining these two types of monomers in a controlled polymerization can be difficult, often requiring specific and carefully selected RAFT agents to achieve good control over the polymerization. mdpi.com

Control over Polymerization: Even with RAFT, achieving narrow molecular weight distributions and preventing side reactions can be challenging. nih.gov For instance, ensuring that all PNVP chains are properly end-functionalized with the CTA moiety is crucial for efficient chain extension, and polymerization may need to be stopped at lower conversions to maintain control. nih.gov

| Synthetic Challenge | Description | Mitigation Strategy | References |

|---|---|---|---|

| Monomer Reactivity Mismatch | NVP is a Less-Activated Monomer (LAM), making it difficult to copolymerize in a controlled manner with More-Activated Monomers (MAMs). | Use of universal Chain Transfer Agents (CTAs) suitable for both monomer types in RAFT polymerization. | nih.govmdpi.com |

| Inviability of Vinylamine Monomer | Vinylamine is unstable, preventing its direct use in polymerization. | A protection-deprotection strategy is employed, typically using N-vinylformamide (NVF) as a precursor to vinylamine. | mdpi.com |

| Polymerization Control | Achieving low dispersity (Đ) and high end-group fidelity can be difficult. | Careful selection of RAFT CTA, initiator, and solvent, and potentially limiting monomer conversion to prevent loss of control. | nih.gov |

Graft Copolymerization Techniques

Graft copolymers are composed of a main polymer backbone with one or more side chains (grafts) of a different polymer. These structures can be synthesized by "grafting-from," "grafting-to," or "grafting-through" methods.

Synthesis: A prevalent method for preparing graft copolymers involving N-vinylpyrrolidone is the "grafting-from" technique. nih.gov In this approach, a polymer backbone is first activated to create radical sites on its surface, from which the second monomer is then polymerized.

A specific example is the radiation-initiated grafting of NVP onto a polymer substrate like low-density polyethylene (LDPE) or poly(vinyl chloride) (PVC). nih.govresearch-nexus.net High-energy radiation, such as gamma rays, is used to generate radical sites on the substrate polymer. When this activated substrate is exposed to a solution of NVP monomer, polymerization initiates from these sites, resulting in PNVP chains being covalently bonded to the backbone. nih.gov This method is effective for modifying the surface properties of materials, for instance, to make them more hydrophilic. nih.gov

Another approach involves starting with a pre-made vinylamine-containing polymer and grafting other vinyl monomers from it. google.com

| Grafting Technique | Description | Example | References |

|---|---|---|---|

| Grafting-From via Radiation | High-energy radiation (e.g., gamma rays) creates radical sites on a polymer backbone, which then initiate the polymerization of a monomer to form grafts. | Grafting N-vinylpyrrolidone (NVP) onto poly(vinyl chloride) (PVC) or polyethylene (PE) films. | nih.govresearch-nexus.net |

| Grafting from a Functional Backbone | A base polymer containing functional groups (like vinylamine) is used to initiate the polymerization of other vinyl monomers. | Grafting vinyl monomers from a functionalized vinylamine-containing polymer. | google.com |

Advanced Characterization and Structural Elucidation of Vinylpyrrolidone Vinylamine Copolymers

Spectroscopic Analysis for Composition and Structure Confirmation

Spectroscopic methods are fundamental in verifying the chemical structure and determining the monomer composition of VP-VA copolymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DOSY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of VP-VA copolymers. ¹H NMR is commonly used to determine the copolymer composition. koreascience.kr For VP-VA copolymers, which are typically synthesized by the hydrolysis of a poly(N-vinylpyrrolidone-co-N-vinylformamide) precursor, the composition can be calculated from the ¹H NMR spectrum by comparing the integral intensities of specific proton signals. niscpr.res.in

The broad, overlapping signals in the proton spectra of copolymers can make direct assignment challenging. niscpr.res.in However, distinct resonances can be identified. For the vinylpyrrolidone (VP) unit, characteristic signals appear for the protons in the pyrrolidone ring and the polymer backbone. The vinylamine (B613835) (VA) unit's methine and methylene protons also produce signals in the backbone region.

Table 1: Illustrative ¹H NMR Chemical Shifts for VP-VA Copolymer Precursor in D₂O This interactive table provides representative chemical shift ranges for the precursor poly(N-vinylpyrrolidone-co-N-vinylformamide).

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| Formamide (B127407) NH (VFA unit) | ~8.0 |

| Pyrrolidone Ring CH₂ (VP unit) | ~3.26 |

| Pyrrolidone Ring CH₂ (VP unit) | ~1.97 |

¹³C NMR provides further structural detail, though for some derivatized copolymers, signals can be broad and of low intensity, rendering the technique less informative in those specific cases. niscpr.res.in For more complex structural assignments, including monomer sequencing (diads and triads), two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) are employed. niscpr.res.in

Diffusion-Ordered Spectroscopy (DOSY) is a valuable NMR technique used to separate the signals of different species in a mixture based on their diffusion coefficients. For copolymers, DOSY can confirm the covalent linkage between different monomer blocks, as all signals from a single macromolecule will share the same diffusion coefficient. magritek.com This technique is particularly useful to distinguish a true block copolymer from a blend of homopolymers, where each polymer chain would exhibit a different diffusion rate. magritek.com

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for confirming the functional groups present in the VP-VA copolymer. The FTIR spectrum of a VP-VA copolymer displays characteristic absorption bands corresponding to vibrations of both the vinylpyrrolidone and vinylamine monomer units.

The successful synthesis of the copolymer is confirmed by the presence of key peaks. The prominent C=O stretching vibration from the amide group in the pyrrolidone ring is a clear indicator of the VP component. The presence of the VA component is confirmed by N-H stretching and bending vibrations. This technique is also crucial for monitoring the conversion of the precursor, poly(N-vinylpyrrolidone-co-N-vinylformamide), to the final product by observing the disappearance of formamide-related bands and the appearance of primary amine bands.

Table 2: Key FTIR Absorption Bands for VP-VA Copolymers This interactive table lists the principal vibrational modes and their corresponding wavenumbers for identifying the copolymer's functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Monomer Unit |

|---|---|---|

| 3400 - 3200 | N-H Stretch | Vinylamine |

| 2950 - 2850 | C-H Stretch | VP & VA |

| ~1650 | C=O Amide Stretch | Vinylpyrrolidone |

| 1620 - 1580 | N-H Bend | Vinylamine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural and Interaction Studies

While the basic VP-VA copolymer backbone does not possess strong chromophores for direct analysis by UV-Vis spectroscopy, this technique becomes highly valuable for studying derivatized copolymers and their interactions with other molecules.

A notable application is in the study of metal-polymer complexes. For instance, dithiocarbamate (B8719985) (DTC) derivatives of VP-VA copolymers, designed as chelating agents, have been studied for their complexation with metal ions like indium. niscpr.res.in Research has shown that the DTC ligand exhibits absorption maxima around 259 nm (a π→π* transition) and 287 nm (an n→σ* transition). niscpr.res.in Upon stepwise complexation with indium ions, the 259 nm peak undergoes a hypsochromic (blue) shift. niscpr.res.in The magnitude of this shift correlates with the coordination number, allowing researchers to estimate the metal-to-ligand ratio in the polymer complex. niscpr.res.in

Molecular Weight and Distribution Analysis

Determining the molecular weight and its distribution is critical as these parameters significantly influence the physicochemical and biological properties of the copolymer.

Size Exclusion Chromatography (SEC) and Aqueous SEC

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard technique for measuring the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI, Mw/Mn) of polymers. For water-soluble polymers like VP-VA, Aqueous SEC (ASEC) is employed.

The analysis of polyelectrolytes such as VP-VA copolymers requires specific conditions to mitigate non-ideal chromatographic behavior. To suppress polyelectrolyte effects and ionic interactions with the column's stationary phase, the aqueous mobile phase typically contains a salt, such as 0.2 M sodium chloride. niscpr.res.in Despite these measures, strong polyelectrolyte effects can sometimes lead to a mixed sorption-exclusion mechanism, complicating the accurate determination of molecular weight. niscpr.res.in

Calibration is performed using polymer standards with narrow molecular weight distributions, such as poly(N-vinylformamide) or poly(acrylic acid). niscpr.res.insciepub.com In cases where specific standards are unavailable, universal calibration methods can be applied. researchgate.net

Table 3: Example of Molecular Weight Data from Aqueous SEC Analysis This interactive table shows typical data obtained from an ASEC experiment for a VP-VA copolymer sample.

| Parameter | Description | Value |

|---|---|---|

| Mn | Number-Average Molecular Weight | 15,000 g/mol |

| Mw | Weight-Average Molecular Weight | 29,000 g/mol |

| PDI (Mw/Mn) | Polydispersity Index | 1.93 |

Asymmetric Flow Field-Flow Fractionation (A4F)

Asymmetric Flow Field-Flow Fractionation (A4F) is an advanced separation technique that fractionates macromolecules and particles based on their hydrodynamic size without the use of a packed stationary phase. This gentle separation mechanism minimizes shear forces that could degrade large polymer chains, making it highly suitable for high molecular weight polymers and complex systems.

A4F is particularly powerful when hyphenated with multiple online detectors, such as Multi-Angle Light Scattering (MALS), Dynamic Light Scattering (DLS), and Refractive Index (RI) detectors. This setup allows for the simultaneous determination of absolute molar mass, size (radius of gyration, hydrodynamic radius), and conformation of the copolymer fractions as they elute.

While SEC can be challenging for very high molecular weight or aggregated samples, A4F provides a high-resolution alternative. It is adept at characterizing the heterogeneity of polymeric nanocarriers, separating polymer-drug conjugates from free polymer, or analyzing polymer-nucleic acid complexes. This capability makes A4F an invaluable tool for the in-depth characterization of VP-VA copolymers, especially in advanced formulation and interaction studies.

Mass Spectrometry (MALDI-TOF MS, ESI-TOF-MS)

Mass spectrometry (MS) techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Time-of-Flight (ESI-TOF), are powerful tools for the structural analysis of polymers like vinylpyrrolidone-vinylamine copolymers. These methods provide detailed information on molecular weight, copolymer composition, and fragmentation pathways, which is crucial for understanding polymer degradation and structure.

In studies of similar copolymers, such as poly(vinyl pyrrolidone) (PVP) and its degradation products, high-resolution MALDI-TOF MS has been used to identify the formation of new copolymeric structures. For instance, analysis of PVP exposed to sodium hypochlorite revealed the formation of a vinylpyrrolidone/vinyl succinimide copolymer. nih.gov The spectra from MALDI-TOF MS can be complex, often showing distributions of polymer chains adducted with various ions. For PVP-related polymers, which have a high affinity for alkali metal ions, spectra commonly display series of peaks corresponding to sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, in addition to protonated molecules ([M+H]⁺). nih.gov

Electrospray Ionization coupled with tandem mass spectrometry (ESI-MS/MS or MSⁿ) provides deeper structural insights by allowing for the controlled fragmentation of selected parent ions. This technique is instrumental in elucidating the specific chemical changes within the copolymer structure. For example, the fragmentation of a vinylpyrrolidone/vinyl succinimide copolymer showed characteristic neutral losses corresponding to the different monomer units. The vinylpyrrolidone units typically lead to a neutral loss of the pyrrolidone pendant group, while the oxidized vinyl succinimide units result in the loss of a succinimide neutral. nih.govscispace.com This precise identification of fragment ions validates the proposed copolymer structure and degradation mechanism at a molecular level. nih.govscispace.com

| Monomer Unit | Neutral Loss Fragment | Mass of Neutral Loss (Da) | Associated Precursor |

|---|---|---|---|

| Vinylpyrrolidone | Pyrrolidone | 85.1 | Charge Remote Mechanism ([M+Na]⁺) |

| Vinylpyrrolidone | Pyrrolidone | 99.0 | Charge Driven Mechanism ([M+H]⁺) |

| Vinyl Succinimide | Succinimide | 99.0 | [M+Na]⁺ |

Viscometric Determination of Molecular Parameters

Viscometry is a classical and valuable hydrodynamic method used to determine key molecular parameters of polymers in solution, including the viscosity-average molecular weight (Mᵥ). For copolymers of N-vinylpyrrolidone, dilute solution viscometry provides insights into the polymer's size, conformation, and interaction with the solvent. These parameters are essential for understanding the macroscopic properties of the material.

The study of N-vinylpyrrolidone-N-vinyldithiocarbamate copolymers, which are derivatives of VP-VA copolymers, demonstrates the application of these techniques. mdpi.com By measuring properties such as intrinsic viscosity ([η]), sedimentation coefficient (S₀), and diffusion coefficient (D₀) in a suitable solvent (e.g., 0.2 M NaCl to suppress polyelectrolyte effects), it is possible to calculate fundamental hydrodynamic constants. mdpi.com

The Tsvetkov–Klenin hydrodynamic constant (A₀) can be calculated from these experimental values. This constant is characteristic of a given polymer-solvent system and is related to the conformation of the polymer chain in solution. For flexible-chain polymers like many vinyl copolymers, A₀ values typically fall within a specific range, providing confirmation of the polymer's conformational state. mdpi.com

| Parameter | Value | Unit |

|---|---|---|

| Intrinsic Viscosity, [η] | 0.12 | dL/g |

| Sedimentation Coefficient, S₀ | 0.80 | Svedberg (S) |

| Diffusion Coefficient, D₀ | 5.1 | 10⁻⁷ cm²/s |

| Hydrodynamic Constant, A₀ | 3.2 | 10⁻¹⁰ erg/(K·mol¹/³) |

Data sourced from a study on N-vinylpyrrolidone-N-vinyldithiocarbamate copolymers, derivatives of VP-VA copolymers. mdpi.com

Thermal Characterization Techniques

Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For vinylpyrrolidone-vinylamine copolymers and related systems, DSC is primarily used to determine the glass transition temperature (T₉), a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.

In copolymers, the T₉ can provide significant information about the miscibility and morphology of the constituent polymer blocks. For instance, in block copolymers of N-vinylpyrrolidone (NVP) with other monomers like vinyl esters or methacrylates, DSC analysis often reveals two distinct T₉ values. acs.orgmdpi.com This indicates microphase separation, where the different polymer blocks are largely immiscible and form separate domains, each retaining a T₉ close to that of its corresponding homopolymer. acs.orgmdpi.com

| Copolymer System | NVP Content (mol %) | Observed T₉ (°C) | Reference |

|---|---|---|---|

| PNVP Homopolymer | 100 | 187.1 | acs.orgmdpi.com |

| PNVP-b-PVBu | 70 | -1.2 and 172.5 | acs.org |

| PNVP-b-PHMA | 67 | 11.3 and 170.8 | mdpi.com |

| P(NVP-co-AM) | 10 | ~198 (increase of 18°C vs PAM) | acs.org |

Thermogravimetric Analysis (TGA) for Thermal Degradation Mechanisms

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For vinylpyrrolidone-vinylamine copolymers, TGA provides critical data on the onset of decomposition, the mechanism of degradation, and the influence of copolymer composition on thermal stability.

Studies on various N-vinylpyrrolidone (NVP) copolymers show that the thermal stability is influenced by both constituent monomers. mdpi.com Pure poly(N-vinylpyrrolidone) (PNVP) is a thermally stable polymer, typically exhibiting a single-step degradation mechanism with a maximum decomposition temperature well above 400°C. researchgate.net When NVP is copolymerized with less stable monomers, the resulting copolymer often displays a more complex, multi-step degradation pattern that combines the behaviors of the individual components. acs.org

| Polymer System | Decomposition Step(s) | Max. Decomposition Temp (°C) | Reference |

|---|---|---|---|

| PNVP Homopolymer | 1 | ~438 | researchgate.net |

| P(NVP-co-AM) | Multiple | NVP cleavage at ~400 | acs.org |

| PNVP-b-PVBu | Step 1 (PVBu) | 323 | acs.org |

| Step 2 (PNVP) | 418 |

Morphological and Surface Analysis

Microscopy Techniques for Film and Aggregate Morphology

Microscopy techniques are indispensable for visualizing the morphology of copolymers at the micro- and nanoscale. Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are used to investigate the structure of films, fibers, and self-assembled aggregates of vinylpyrrolidone-vinylamine copolymers and their derivatives.

Transmission Electron Microscopy (TEM) is used to visualize the internal structure of materials, making it ideal for studying the size, shape, and distribution of nanoparticles within a copolymer matrix or the structure of self-assembled aggregates like micelles. For related poly(vinylamine) block copolymers decorated with silver nanoparticles, TEM was employed to confirm the formation and dispersion of the nanoparticles within the copolymer construct. acs.org

Atomic Force Microscopy (AFM) offers high-resolution, three-dimensional imaging of surface topography. It is particularly useful for characterizing polymer films at the nanoscale. AFM analysis of a collagen-PVP copolymer film cast on a surface corroborated the SEM findings, showing a uniform covering over the collagen structures. nih.gov In studies of other block copolymers, AFM is frequently used in tapping mode to create phase images, which can differentiate between polymer domains based on their mechanical properties (e.g., hardness, adhesion), thus visualizing the microphase-separated morphology of block copolymer films. acs.org

Contact Angle Measurements for Surface Free Energy Components

The surface properties of vinylpyrrolidone-vinylamine (VP/VA) copolymers, particularly their surface free energy (SFE), are critical for understanding their wettability and interfacial interactions. Contact angle measurements provide a valuable method for determining the SFE and its components. The SFE of a solid surface is often divided into dispersive and polar components, reflecting the different types of intermolecular forces at play.

The van Oss-Good methodology is a common approach used to evaluate the SFE components from contact angle data. This method involves measuring the contact angles of several liquids with known surface tension components on the polymer surface. For instance, studies on pure poly(N-vinyl-2-pyrrolidone) (PVP), a related homopolymer, have determined the apolar Lifshitz-van der Waals component (γLW) and the electron donor component (γ-) to be 27.6 and 56.5 mN/m, respectively, indicating a basic (electron donor) surface character. researchgate.net

When VP is copolymerized with other monomers, such as crotonic acid, the surface free energy components can be significantly altered. For P(VP/CrA) copolymers, an increase in the crotonic acid content leads to an increase in the electron acceptor component (γ+) and a shift from a basic to an acidic surface character. researchgate.net Similarly, for VP/VA copolymers, the ratio of the hydrophilic vinylpyrrolidone to the more hydrophobic vinyl acetate (B1210297) (VA) is expected to influence the surface free energy. An increase in the VA content generally leads to increased hydrophobicity. stobec.comnbinno.com

The Fowkes, Owens-Wendt, and vOCG methods are other established models for calculating SFE from contact angle measurements. researchgate.net These methods have been used to analyze the surface of polymers like polylactic acid (PLA) after grafting with N-vinylpyrrolidone, demonstrating a good correlation between the different models. researchgate.net The choice of testing liquids, typically a combination of polar and non-polar liquids, is crucial for obtaining reliable results. univaq.itcuni.cz

Table 1: Illustrative Surface Free Energy Components of a Hypothetical VP/VA Copolymer Film

| VP/VA Ratio | Contact Angle (Water) (°) | Contact Angle (Diiodomethane) (°) | Dispersive Component (mN/m) | Polar Component (mN/m) | Total Surface Free Energy (mN/m) |

| 70/30 | 65 | 35 | 40 | 15 | 55 |

| 50/50 | 75 | 30 | 42 | 10 | 52 |

| 30/70 | 85 | 25 | 44 | 5 | 49 |

This table presents hypothetical data for illustrative purposes and is not derived from a specific research study.

X-ray Diffraction (XRD) for Structural Organization

X-ray diffraction (XRD) is a powerful technique for investigating the structural organization and crystalline properties of polymers. For copolymers like VP/VA, XRD can provide insights into their amorphous or semi-crystalline nature. The degree of crystallinity is influenced by the monomer ratio and the arrangement of the monomer units along the polymer chain.

Poly(N-vinylpyrrolidone) (PVP) is known to be an amorphous polymer, and its XRD patterns typically show broad halos rather than sharp peaks, which are characteristic of crystalline materials. researchgate.netnih.gov When vinylpyrrolidone is copolymerized with vinyl acetate, the resulting VP/VA copolymer is also generally amorphous. atamanchemicals.com This amorphous nature is important for many of its applications, particularly in pharmaceutical formulations where it can enhance the solubility of poorly soluble drugs by preventing their crystallization. researchgate.net

XRD analysis can reveal information about:

Amorphous Nature: The absence of sharp diffraction peaks confirms the amorphous structure of VP/VA copolymers.

Intermolecular Spacing: The position of the broad amorphous halo can provide an estimate of the average distance between polymer chains.

Influence of Monomer Ratio: Variations in the VP/VA ratio may lead to subtle shifts in the position and breadth of the amorphous halo, reflecting changes in chain packing and density.

Table 2: Hypothetical X-ray Diffraction Data for VP/VA Copolymers with Varying Monomer Ratios

| VP/VA Ratio | Peak Position (2θ) | d-spacing (Å) | Full Width at Half Maximum (FWHM) (°) |

| 70/30 | 20.5 | 4.33 | 5.0 |

| 50/50 | 20.2 | 4.39 | 5.5 |

| 30/70 | 19.8 | 4.48 | 6.0 |

This table presents hypothetical data for illustrative purposes and is not derived from a specific research study.

Solution and Hydrodynamic Properties Investigations

Dynamic Light Scattering (DLS) for Particle Size and Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used to determine the size distribution of particles and macromolecules in solution. materials-talks.comutdallas.edu For vinylpyrrolidone-vinylamine copolymers, DLS provides valuable information about their aggregation behavior, hydrodynamic radius, and stability in aqueous solutions.

In a DLS experiment, a laser beam is passed through the polymer solution, and the scattered light is detected at a specific angle. The fluctuations in the intensity of the scattered light over time are analyzed to determine the diffusion coefficient of the particles, which is then related to their hydrodynamic radius (Rh) through the Stokes-Einstein equation. nih.gov

Studies on related N-vinylpyrrolidone copolymers have utilized DLS to investigate their behavior in aqueous media. For instance, DLS has been used to study the formation of nanoparticles by amphiphilic terpolymers of N-vinylpyrrolidone, with hydrodynamic radii in the range of 80-100 nm being observed. mdpi.com The technique is also sensitive to changes in particle size due to environmental factors such as temperature and pH. mdpi.comnih.gov

For VP/VA copolymers, DLS can be employed to:

Determine Hydrodynamic Radius: Measure the effective size of the copolymer chains or aggregates in solution.

Assess Polydispersity: Evaluate the breadth of the particle size distribution, indicating the homogeneity of the sample.

Investigate Aggregation: Monitor changes in particle size as a function of concentration, temperature, or the addition of other substances to understand the aggregation behavior of the copolymer. nih.gov

Table 3: Illustrative DLS Data for a 1% Aqueous Solution of a VP/VA Copolymer

| Parameter | Value |

| Hydrodynamic Radius (Rh) | 50 nm |

| Polydispersity Index (PDI) | 0.2 |

| Measurement Temperature | 25 °C |

This table presents hypothetical data for illustrative purposes and is not derived from a specific research study.

Rheological Studies of Aqueous Solutions

The rheological properties of aqueous solutions of vinylpyrrolidone-vinylamine copolymers are crucial for understanding their flow behavior and for their application in various formulations. Rheology is the study of the deformation and flow of matter, and for polymer solutions, it provides insights into viscosity, shear thinning or thickening behavior, and viscoelastic properties.

The viscosity of VP/VA copolymer solutions is influenced by several factors, including the molecular weight of the copolymer, its concentration in the solution, the temperature, and the shear rate. The ratio of vinylpyrrolidone to vinyl acetate also plays a significant role, as it affects the polymer's solubility and intermolecular interactions. Generally, increasing the concentration and molecular weight of the copolymer leads to an increase in viscosity. researchgate.net

Studies on the rheology of polyvinylpyrrolidone (B124986) (PVP) solutions have shown that they can exhibit both Newtonian and non-Newtonian behavior. jcsp.org.pk At low concentrations and high shear rates, PVP solutions tend to be Newtonian, meaning their viscosity is independent of the shear rate. However, at higher concentrations and lower shear rates, they can exhibit shear-thinning behavior, where the viscosity decreases as the shear rate increases. jcsp.org.pk The rheological behavior of VP/VA copolymers is expected to be similar, with the specific characteristics depending on the copolymer composition.

Rheological studies of VP/VA copolymer solutions can provide information on:

Zero-Shear Viscosity: The viscosity of the solution at very low shear rates, which is related to the molecular weight and concentration of the polymer.

Shear-Dependent Viscosity: How the viscosity changes with the applied shear rate, indicating whether the solution is Newtonian, shear-thinning, or shear-thickening.

Viscoelastic Properties: The elastic and viscous response of the solution to an applied stress, which can be important for applications such as film formation. triceceramics.com

Table 4: Hypothetical Viscosity Data for Aqueous Solutions of a VP/VA Copolymer at 25°C

| Concentration (wt%) | Zero-Shear Viscosity (mPa·s) | Power-Law Index (n) |

| 2 | 10 | 0.98 |

| 5 | 50 | 0.90 |

| 10 | 200 | 0.82 |

This table presents hypothetical data for illustrative purposes and is not derived from a specific research study. An n value of 1 indicates Newtonian behavior, while n < 1 indicates shear-thinning behavior.

Investigation of Hydrodynamic Properties and Conformational Behavior

The hydrodynamic properties and conformational behavior of vinylpyrrolidone-vinylamine copolymers in solution are essential for understanding their molecular architecture and how they interact with their environment. Techniques such as size-exclusion chromatography (SEC), viscometry, and light scattering are employed to investigate these characteristics.

The conformation of a polymer in solution describes the spatial arrangement of its chains. For VP/VA copolymers in a good solvent, the polymer chains are expected to be in a random coil conformation. The size and shape of this coil are influenced by the interactions between the polymer segments and the solvent molecules, as well as by the intramolecular interactions between the polymer segments themselves.

The intrinsic viscosity [η] is a measure of the contribution of a single polymer molecule to the viscosity of the solution and is related to the hydrodynamic volume of the polymer coil. It can be determined by measuring the viscosity of dilute polymer solutions at different concentrations and extrapolating to zero concentration. The Mark-Houwink-Sakurada equation, [η] = K * M^a, relates the intrinsic viscosity to the molecular weight (M) of the polymer, where K and a are constants that depend on the polymer-solvent system and the conformation of the polymer in that solvent.

Studies on N-vinylpyrrolidone-N-vinylamine copolymers have utilized hydrodynamic methods to determine molecular parameters such as intrinsic viscosity, translational diffusion coefficient, and sedimentation velocity coefficient. mdpi.com These parameters can be used to calculate the molecular mass and hydrodynamic radii of the copolymers. The conformation of VP/VA copolymers in solution is also influenced by the presence of electrolytes, temperature, and surfactants. researchgate.net

Studies on Solution Behavior and Solubility Characteristics

The solution behavior and solubility characteristics of vinylpyrrolidone-vinylamine copolymers are determined by the interplay of the hydrophilic N-vinylpyrrolidone (VP) and the more hydrophobic vinyl acetate (VA) monomer units. nbinno.com The ratio of these two monomers is a critical factor that dictates the copolymer's properties in different solvents. nbinno.com

Solubility:

VP/VA copolymers exhibit a broad range of solubilities. Increasing the proportion of VP in the copolymer enhances its water solubility and hygroscopicity. stobec.comnbinno.com Conversely, a higher VA content leads to increased hydrophobicity and reduced water solubility. stobec.com These copolymers are generally soluble in a variety of organic solvents, including alcohols, chloroform, and dichloromethane. atamanchemicals.com The solubility in water is also dependent on the molecular weight of the copolymer.

Solution Behavior:

The behavior of VP/VA copolymers in aqueous solution is influenced by their amphiphilic nature. The hydrophobic interactions between the VA units can lead to intermolecular and intramolecular associations, affecting the viscosity and hydrodynamic properties of the solution. researchgate.net This associative behavior can be influenced by factors such as polymer concentration, temperature, and the presence of electrolytes or surfactants. researchgate.net

The film-forming properties of VP/VA copolymers are a direct consequence of their solution behavior. When a solution of the copolymer is cast and the solvent is evaporated, the polymer chains align to form a continuous film. nbinno.com The properties of this film, such as its flexibility, hardness, and water resistance, are dependent on the VP/VA ratio. stobec.com

Functionalization Strategies and Derivatization Research of Vinylpyrrolidone Vinylamine Copolymers

Introduction of Chelating Units for Metal Ion Complexation

The incorporation of chelating agents into the P(VP-co-VAm) structure transforms the water-soluble polymer into a macroligand capable of binding metal ions. This is achieved by reacting the primary amine groups of the vinylamine (B613835) units with molecules that contain moieties known for their strong affinity for metals. These functionalized polymers are investigated for their potential use in heavy metal removal, as contrast agents in medical imaging, and for the delivery of radiopharmaceuticals.

Iminodiacetic acid (IDA) is a well-known chelating agent that can be chemically attached to the P(VP-co-VAm) backbone. The modification involves the reaction of the amine groups with precursors that form the IDA structure, resulting in a polymer decorated with ligands capable of coordinating with various metal ions. Research indicates that IDA-functionalized polymers can be synthesized through polymer-analogous reactions. mdpi.com The resulting P(VP-co-VAm)-IDA copolymers exhibit a high affinity for divalent and trivalent metal ions, forming stable complexes. The efficiency of metal ion binding is dependent on factors such as the density of IDA groups on the polymer chain and the pH of the solution, which affects the protonation state of the carboxylic acid groups. Studies have also explored the synthesis of related chelating systems, such as creating dithiocarbamate (B8719985) derivatives from iminodiacetic acid itself, which can then be used as ligands for complexation. nih.gov

Dithiocarbamate (DTC) groups are highly effective for chelating a range of heavy and transition metal ions. These functional groups can be introduced onto the P(VP-co-VAm) copolymer through a reaction between the primary amine groups and carbon disulfide, typically in an alkaline medium. nih.govnih.gov This straightforward synthesis yields a water-soluble polymer with potent metal-binding capabilities. nih.gov

Research has demonstrated the successful synthesis of P(VP-co-VDTC) (poly(N-vinylpyrrolidone-co-N-vinyldithiocarbamate)) copolymers with varying molecular weights and compositions. nih.gov These DTC-functionalized polymers have been shown to form stable complexes with metal ions like indium and gallium. mdpi.comnih.gov The stoichiometry of these metal-polymer complexes is often found to be a 1:3 ratio of metal to DTC ligand. nih.gov The stability of these complexes can vary depending on the metal ion; for instance, indium complexes have shown greater stability in certain environments compared to their gallium counterparts. mdpi.comnih.gov This has implications for their potential use in radiopharmaceutical applications.

Table 1: Synthesis and Properties of P(VP-co-VDTC) Copolymers

| Property | Copolymer 1 | Copolymer 2 | Source |

|---|---|---|---|

| Molecular Mass (kDa) | 12 | 29 | nih.gov |

| VP:VDTC Ratio (mol.%) | 94:6 | 83:17 | nih.gov |

| Metal Ion Complexed | Indium, Gallium | Indium, Gallium | nih.gov |

| Metal:Ligand Ratio | 1:3 | 1:3 | nih.gov |

| Synthesis Method | Reaction of P(VP-co-VAm) with carbon disulfide in alkaline medium | Reaction of P(VP-co-VAm) with carbon disulfide in alkaline medium | nih.gov |

The introduction of DTC groups has also been explored for other polymer systems for the purpose of heavy metal removal from aqueous solutions. researchgate.net

For applications requiring exceptionally high stability, such as in magnetic resonance imaging (MRI) contrast agents or targeted radiotherapy, macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) are often employed. These ligands are pre-formed and then conjugated to the polymer backbone. The covalent attachment of DOTA to the P(VP-co-VAm) copolymer would involve activating one of the carboxyl groups of the DOTA molecule and reacting it with the primary amine groups on the polymer. This creates a highly stable chelate-polymer conjugate. While specific research on DOTA-P(VP-co-VAm) is not widely detailed in the provided results, the principle is a common strategy in the development of advanced polymer-based diagnostic and therapeutic agents. The general concept of incorporating macrocyclic receptors into polymer structures has been explored for applications like selective ion recovery. researchgate.net

Grafting and Conjugation of Active Moieties

The vinylamine units in P(VP-co-VAm) are key reactive handles for covalently attaching a wide range of active molecules. This versatility allows for the design of multifunctional materials where the polymer acts as a carrier or scaffold.

The primary amine groups of the vinylamine units are readily available for standard organic reactions such as amidation. Amidation involves reacting the polymer with a carboxylic acid, acyl chloride, or activated ester to form a stable amide bond. This reaction is fundamental for attaching various functional moieties. For example, drugs containing a carboxylic acid group can be conjugated directly to the polymer backbone, creating a polymer-drug conjugate for controlled release systems. nih.gov Similarly, signaling molecules or targeting ligands can be attached to direct the polymer to specific biological sites. While esterification is not a direct reaction for the amine group, it is a relevant functionalization for copolymers containing hydroxyl or carboxyl groups, which can be introduced through copolymerization with other monomers like hydroxypropyl methacrylate (B99206) or carboxyphenyl maleimide. ku.ac.ae The synthesis of amphiphilic polymers using chain-transfer agents can also introduce terminal carboxy or amino groups that can then be used for further conjugation. researchgate.net

The covalent attachment of chelators and other ligands is a foundational strategy for functionalizing P(VP-co-VAm). This process relies on forming a stable chemical bond between the polymer and the desired functional molecule. The amine group of the vinylamine unit serves as a nucleophile, enabling reactions with various electrophilic groups on the chelator or ligand.

This method is the basis for the modifications described in section 4.1, such as the attachment of IDA and DOTA. The covalent bond ensures that the chelating agent remains attached to the polymer scaffold, which is crucial for applications where leaching of the chelator or the complexed metal ion must be avoided. The general strategy involves polymer-analogous reactions where the pre-formed polymer is treated with the functional molecule. mdpi.com This approach allows for precise control over the type and, to some extent, the density of the grafted ligand. Beyond metal chelators, this strategy is employed to attach a wide variety of ligands, including targeting moieties for drug delivery systems, such as lactose (B1674315) or RGD peptides, to direct the polymer conjugate to specific cell receptors. nih.gov

Cross-linking Investigations for Hydrogel and Network Formation

The incorporation of vinylamine units into the polyvinylpyrrolidone (B124986) (PVP) backbone introduces primary amine functional groups, which serve as reactive sites for cross-linking, enabling the formation of three-dimensional hydrogel networks. Research in this area focuses on utilizing these amine groups to create stable, water-swollen polymer matrices with properties tailored for various applications. The cross-linking of vinylpyrrolidone-vinylamine (VP-VA) copolymers is a critical step in transforming the linear, water-soluble copolymer into a functional, insoluble hydrogel. This process can be achieved through various chemical strategies, primarily involving the reaction of the primary amine groups with difunctional or multifunctional cross-linking agents.

The primary amine groups on the vinylamine residues are nucleophilic and can readily react with electrophilic groups on cross-linking molecules. A common and well-studied class of cross-linkers for amine-containing polymers are dialdehydes, with glutaraldehyde (B144438) being a prominent example. The reaction between the amine groups of the VP-VA copolymer and glutaraldehyde proceeds via a Schiff base formation, leading to the creation of imine linkages that connect the polymer chains.

The degree of cross-linking has a profound effect on the swelling behavior and mechanical properties of the resulting hydrogels. Generally, a higher concentration of the cross-linking agent leads to a more densely cross-linked network. This, in turn, restricts the mobility of the polymer chains and reduces the interstitial space available to accommodate water molecules, resulting in a lower equilibrium swelling ratio. Conversely, a lower cross-linker concentration produces a looser network with a higher swelling capacity.

The mechanical strength of the hydrogel is also directly related to the cross-linking density. Increased cross-linking leads to a more rigid and robust hydrogel with a higher compressive modulus. However, this often comes at the expense of reduced flexibility and elasticity. Therefore, a key aspect of research in this field is to optimize the cross-linking parameters to achieve a balance between swelling capacity and mechanical integrity suitable for the intended application.

The table below illustrates the typical effect of glutaraldehyde concentration on the properties of a hypothetical VP-VA copolymer hydrogel.

| Glutaraldehyde Concentration (wt%) | Gel Fraction (%) | Equilibrium Swelling Ratio | Compressive Modulus (kPa) |

| 0.5 | 85 | 25 | 15 |

| 1.0 | 92 | 18 | 30 |

| 2.0 | 98 | 12 | 55 |

Beyond glutaraldehyde, other cross-linking agents and methods are being explored to enhance the properties and biocompatibility of VP-VA copolymer hydrogels. Natural cross-linkers, such as genipin (B1671432), have garnered attention due to their lower cytotoxicity compared to synthetic aldehydes. Genipin reacts with primary amine groups to form heterocyclic linkages, resulting in stable and biocompatible hydrogel networks. The cross-linking mechanism of genipin with the amine groups in the VP-VA copolymer is analogous to its reaction with other amine-containing biopolymers like chitosan (B1678972) and gelatin.

Furthermore, the inherent pH sensitivity of the vinylamine units, which become protonated at lower pH, can influence the cross-linking efficiency and the swelling behavior of the resulting hydrogels. This pH-responsiveness can be exploited to design "smart" hydrogels that exhibit controlled swelling or drug release in response to changes in the environmental pH.

Another approach to forming hydrogel networks from VP-VA copolymers involves copolymerization with a di-functional monomer that can act as an intrinsic cross-linker during the polymerization process itself. This method allows for the one-step synthesis of the hydrogel network. Additionally, radiation-induced cross-linking, using techniques like gamma or electron beam irradiation, presents an alternative for forming hydrogels without the need for chemical cross-linking agents. researchgate.net This method can be advantageous for biomedical applications where residual cross-linker toxicity is a concern.

The table below summarizes various cross-linking agents and their effects on the properties of amine-functionalized hydrogels, which are analogous to the VP-VA copolymer system.

| Cross-linking Agent | Type of Linkage | Typical Effect on Hydrogel Properties |